1-(2-chlorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde
Overview
Description
1-(2-Chlorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde is an organic compound belonging to the pyrrole family. Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure containing one nitrogen atom. This particular compound features a chlorophenyl group at the 1-position, two methyl groups at the 2 and 5 positions, and a formyl group at the 3-position. The presence of these substituents imparts unique chemical and physical properties to the compound, making it of interest in various fields of research and industry.
Scientific Research Applications
1-(2-Chlorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used as a probe to study enzyme-catalyzed reactions involving pyrrole derivatives.
Industry: The compound can be used in the production of specialty chemicals, dyes, and pigments.
Preparation Methods
The synthesis of 1-(2-chlorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 2-chlorobenzaldehyde with 2,5-dimethylpyrrole in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions, and the product is isolated through crystallization or chromatography.
Industrial production methods may involve more scalable approaches, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated reactors and advanced purification techniques can further enhance the efficiency and purity of the final product.
Chemical Reactions Analysis
1-(2-Chlorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Condensation: The formyl group can participate in condensation reactions with amines or hydrazines to form imines or hydrazones, respectively.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Mechanism of Action
The mechanism of action of 1-(2-chlorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, modulating their activity through covalent or non-covalent interactions. The molecular targets and pathways involved can vary, but common mechanisms include inhibition of enzyme activity, disruption of protein-protein interactions, and modulation of signal transduction pathways.
Comparison with Similar Compounds
1-(2-Chlorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde can be compared with other pyrrole derivatives, such as:
1-(2-Bromophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde: Similar structure but with a bromine atom instead of chlorine, which may affect its reactivity and biological activity.
1-(2-Methylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde: The presence of a methyl group instead of chlorine can influence the compound’s lipophilicity and interaction with biological targets.
1-(2-Nitrophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde: The nitro group can introduce different electronic and steric effects, impacting the compound’s chemical and biological properties.
Properties
IUPAC Name |
1-(2-chlorophenyl)-2,5-dimethylpyrrole-3-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO/c1-9-7-11(8-16)10(2)15(9)13-6-4-3-5-12(13)14/h3-8H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKUALNOCZYTDIV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=CC=C2Cl)C)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50358240 | |
Record name | 1-(2-Chlorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50358240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
119673-49-3 | |
Record name | 1-(2-Chlorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50358240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.